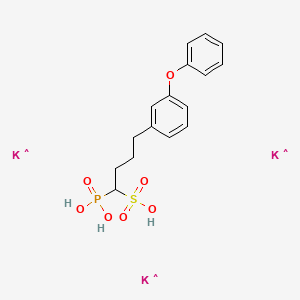

CID 131874404

Description

CID 131874404 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity within the PubChem database. These identifiers enable researchers to cross-reference chemical data across platforms, facilitating comparative studies and applications in drug discovery, toxicology, and materials science .

Properties

Molecular Formula |

C16H19K3O7PS |

|---|---|

Molecular Weight |

503.7 g/mol |

InChI |

InChI=1S/C16H19O7PS.3K/c17-24(18,19)16(25(20,21)22)11-5-7-13-6-4-10-15(12-13)23-14-8-2-1-3-9-14;;;/h1-4,6,8-10,12,16H,5,7,11H2,(H2,17,18,19)(H,20,21,22);;; |

InChI Key |

GDTAPRNXCJQOGB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)CCCC(P(=O)(O)O)S(=O)(=O)O.[K].[K].[K] |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 131874404 involves several synthetic routes and reaction conditions. One common method includes the use of specific reagents and catalysts under controlled temperature and pressure conditions to achieve the desired chemical structure. Industrial production methods often involve large-scale synthesis using optimized reaction pathways to ensure high yield and purity of the compound .

Chemical Reactions Analysis

CID 131874404 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized forms of the compound, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

CID 131874404 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential effects on cellular processes and molecular pathways. In medicine, CID 131874404 is being investigated for its therapeutic potential in treating various diseases. Additionally, it has industrial applications in the production of specialized materials and chemicals .

Mechanism of Action

The mechanism of action of CID 131874404 involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Comparative analysis of CID 131874404 with structurally or functionally analogous compounds involves evaluating key parameters such as molecular weight, solubility, bioactivity, and synthetic pathways. Below, we outline a framework for such comparisons, supported by evidence-based methodologies.

Structural Analogues

Structural similarity is often determined using tools like Tanimoto coefficients or 3D overlays. For example:

- highlights the comparison of steroid derivatives (e.g., DHEAS [CID 12594] and taurocholic acid [CID 6675]) using 3D structural overlays to assess binding orientations and functional group interactions.

- illustrates how compounds like ChEMBL1724922 and ChEMBL1711746 are compared as Nrf2 inhibitors based on shared pharmacophores.

Table 1: Hypothetical Structural Comparison of CID 131874404 and Analogues

*Note: Specific data for CID 131874404 is unavailable in the provided evidence.

Physicochemical and Pharmacokinetic Properties

and provide templates for analyzing solubility, logP, and bioavailability. For instance:

Table 2: General Physicochemical Comparison Framework

Table 3: Activity-Based Comparison Examples

Methodological Considerations for Comparative Studies

Analytical Techniques

- Mass Spectrometry: employs LC-ESI-MS with in-source CID to differentiate ginsenoside isomers, a method applicable to structural elucidation of CID 131874404 analogues.

- Synthetic Pathways : and 18 outline reaction conditions (e.g., reflux with SnCl₂·2H₂O) for synthesizing intermediates, emphasizing reproducibility and yield optimization.

Data Reproducibility

and stress the need for detailed experimental protocols (e.g., solvent ratios, temperature) to ensure cross-study validation.

Q & A

Q. How can I validate the translational relevance of CID 131874404 across model systems?

- Methodological Answer :

- Cross-Species Validation : Compare efficacy in murine/primate models and human organoids .

- Biomarker Correlation : Measure surrogate endpoints (e.g., plasma cytokine levels) aligned with clinical outcomes .

- High-Content Screening : Use automated imaging (e.g., Operetta) to quantify subcellular localization changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.